D-Glucose-6-13C
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Overview
Description
D-Glucose-6-13C is a labeled form of D-glucose, where the carbon at the sixth position is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-6-13C typically involves the incorporation of the carbon-13 isotope into the glucose molecule. One common method is the chemical synthesis starting from a carbon-13 labeled precursor. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as chromatography for purification and isotopic enrichment to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
D-Glucose-6-13C undergoes various chemical reactions similar to those of unlabeled D-glucose. These include:
Oxidation: Conversion to gluconic acid using oxidizing agents like glucose oxidase.
Reduction: Formation of sorbitol through catalytic hydrogenation.
Substitution: Formation of glycosides through reaction with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Glucose oxidase, oxygen, and water.
Reduction: Hydrogen gas and a metal catalyst such as nickel.
Substitution: Alcohols and acid catalysts like hydrochloric acid.
Major Products Formed
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Glycosides.
Scientific Research Applications
D-Glucose-6-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track glucose metabolism pathways.
Biology: Employed in NMR spectroscopy to study the structure and dynamics of biological molecules.
Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and metabolic disorders.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of D-Glucose-6-13C is primarily based on its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as unlabeled glucose. The carbon-13 isotope allows for the tracking of glucose through various metabolic processes using techniques like NMR and mass spectrometry. This enables researchers to study glucose metabolism in detail and understand the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-2-13C: Labeled at the second carbon position.
D-Glucose-13C6: Labeled at all six carbon positions.
Uniqueness
D-Glucose-6-13C is unique due to its specific labeling at the sixth carbon position, making it particularly useful for studies focusing on the metabolic pathways involving the sixth carbon of glucose.
Properties
CAS No. |
106032-62-6 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1 |
InChI Key |
WQZGKKKJIJFFOK-TUYNHWJXSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Isomeric SMILES |
[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Synonyms |
6-13C-Glucose; D-[6-13C]Glucose; Glucose-6-13C; [6-13C]-D-Glucose; [6-13C]D-Glucose |
Origin of Product |
United States |
Q1: What is the significance of synthesizing D-Glucose-6-13C?
A1: this compound serves as a valuable tool for studying metabolic pathways. By incorporating the 13C isotope at a specific position, researchers can track the fate of glucose carbons as they undergo various transformations within biological systems []. This enables a deeper understanding of carbohydrate metabolism and related processes.
Q2: How does the study utilize this compound to investigate alkaline degradation of glucose?
A2: The research employed this compound, along with 1-13C-D-glucose and 1-13C-sodium lactate, to trace the movement of carbon atoms during glucose breakdown in hot alkaline conditions []. By analyzing the distribution of 13C in the resulting products (lactate, ethanol, carbonate, glycolate, acetate, and formate), the study revealed specific carbon exchange patterns and offered insights into the mechanisms involved in this degradation process.
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